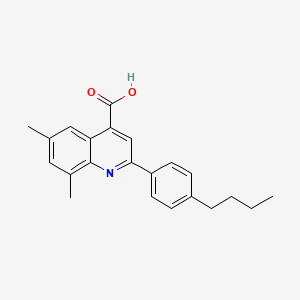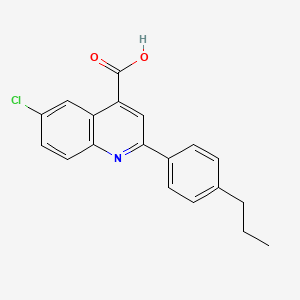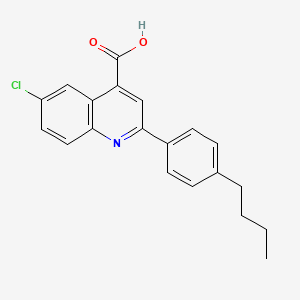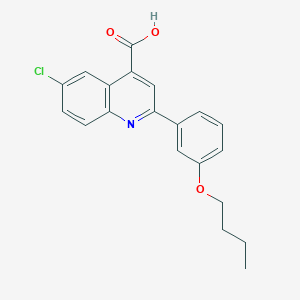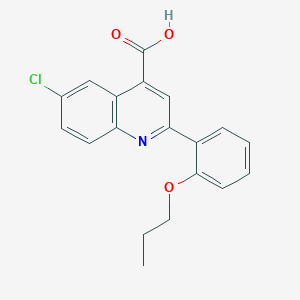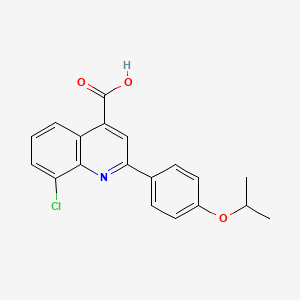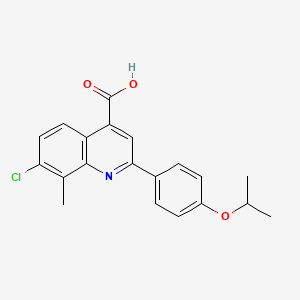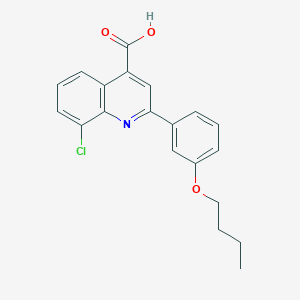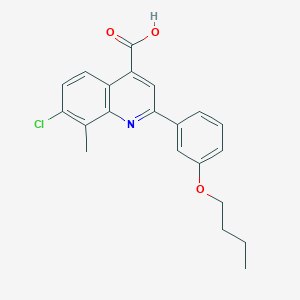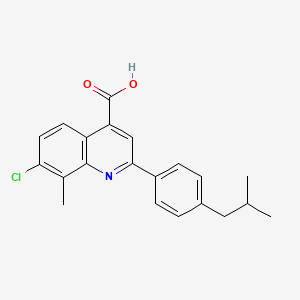
4-cyano-4-pyrrolidin-1-ylpipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H25N3O2 and a molecular weight of 279.38 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group, a cyano group, and a pyrrolidine ring attached to a piperidine ring. It is primarily used in scientific research and has various applications in chemistry and biology.
Applications De Recherche Scientifique
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand or inhibitor in biochemical assays, helping researchers understand protein-ligand interactions and enzyme activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyano-4-piperidinecarboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyano group, converting it into a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Mécanisme D'action
The mechanism of action of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-cyano-4-piperidinecarboxylate: This compound lacks the pyrrolidine ring, making it less complex and potentially less versatile in certain applications.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of a cyano group, which may result in different reactivity and biological activity.
Tert-butyl 4-cyano-4-(morpholin-4-yl)piperidine-1-carboxylate: This compound contains a morpholine ring instead of a pyrrolidine ring, which can affect its chemical properties and applications.
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate stands out due to its unique combination of functional groups and rings, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRYMXJQVHVJHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
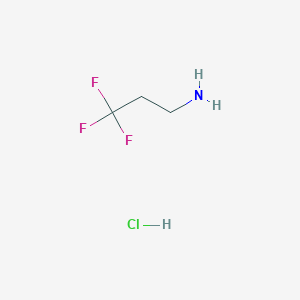
![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)
![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
